Semicarbazide Hydrochloride: A Technical Guide for Researchers
Semicarbazide Hydrochloride: A Technical Guide for Researchers
Introduction: Semicarbazide hydrochloride (CAS No. 563-41-7) is a versatile and essential chemical intermediate widely utilized in pharmaceutical synthesis, analytical chemistry, and various research applications.[1][2] As the hydrochloride salt of semicarbazide, it presents as a stable, water-soluble white crystalline solid.[2][3][4] Its primary utility stems from its reactivity with carbonyl compounds, making it an invaluable reagent for the identification and derivatization of aldehydes and ketones.[1][3][5] This guide provides an in-depth overview of its core properties, experimental protocols, and key applications for professionals in drug development and scientific research.
Core Physical and Chemical Properties
Semicarbazide hydrochloride is an organic salt with well-defined physicochemical characteristics.[4] It is typically encountered as an odorless, white to off-white crystalline powder.[1][6]
Table 1: Physicochemical Properties of Semicarbazide Hydrochloride
| Property | Value | Reference(s) |
| Molecular Formula | CH₅N₃O · HCl | [7] |
| Molecular Weight | 111.53 g/mol | [1][8] |
| Melting Point | 173 - 178 °C (with decomposition) | [1][6][9] |
| Appearance | White to off-white crystalline solid/powder | [1][3][6] |
| pH | ~1.5 (100 g/L in H₂O at 20°C) | [3][7] |
| pKa | 10.8 | [8] |
| Density | ~1.286 g/cm³ | |
| Bulk Density | ~740 kg/m ³ | [7] |
| Vapor Pressure | <0.1 hPa (at 25°C) | [7] |
| LogP (Octanol/Water) | -2.75 | [10] |
| CAS Number | 563-41-7 | [1][7] |
Solubility and Stability
Proper storage and solvent selection are critical for the effective use of semicarbazide hydrochloride.
Table 2: Solubility and Stability Data
| Parameter | Information | Reference(s) |
| Solubility in Water | Soluble; 100 g/L at 15°C. | [1][3][11] |
| Solubility in Organic Solvents | Moderately soluble in polar organic solvents like ethanol and methanol. | [4] |
| Stability | Stable under recommended storage conditions. | [3][12] |
| Storage Conditions | Store in a dry, cool, and well-ventilated place at +15°C to +25°C. Keep container tightly closed and protect from moisture. | [3][7][13] |
| Incompatibilities | Incompatible with strong oxidizing agents and strong bases. | [3][12] |
Core Reactivity: Semicarbazone Formation
The most prominent chemical property of semicarbazide hydrochloride is its reaction with aldehydes and ketones to form semicarbazones.[2][14] This condensation reaction serves as a classical method for the identification and purification of carbonyl compounds, as the resulting semicarbazones are typically crystalline solids with sharp, characteristic melting points.[3][14] The reaction involves the nucleophilic attack of the terminal primary amine group of semicarbazide on the electrophilic carbonyl carbon.[5]
This reactivity is fundamental to its role as an intermediate in the synthesis of pharmaceuticals, such as nitrofuran antibacterials, and other heterocyclic compounds.[1][2][14]
Experimental Protocols
Synthesis of Semicarbazide Hydrochloride
A common laboratory-scale synthesis involves the reaction of urea with hydrazine hydrate, followed by acidification with hydrochloric acid.[15][16][17]
-
Materials: Urea (60g), 80% hydrazine hydrate (100 mL), concentrated hydrochloric acid, methanol.
-
Procedure:
-
Combine 60g of urea and 100 mL of 80% hydrazine hydrate in a 500 mL flask equipped with a reflux condenser. Caution: Hydrazine is highly toxic; this procedure must be performed in a chemical fume hood.[16]
-
Heat the mixture at reflux for 3 hours. Ammonia gas is evolved during the reaction.[16]
-
After reflux, reconfigure the apparatus for vacuum distillation and heat the flask in a 70-90°C water bath to remove unreacted water and hydrazine.[16]
-
Dissolve the resulting solid residue in a minimal amount of hot methanol.
-
Slowly add concentrated hydrochloric acid to the methanol solution under constant stirring in the fume hood until the solution is acidic.[16]
-
Cool the solution in an ice bath to precipitate semicarbazide hydrochloride.[16]
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.[16]
-
Wash the crystals twice with cold methanol and dry under vacuum at 60°C.[16]
-
Purification by Recrystallization
For higher purity, the synthesized product can be recrystallized.
-
Materials: Crude semicarbazide hydrochloride, 75% aqueous ethanol.
-
Procedure:
-
Dissolve the crude semicarbazide hydrochloride in a minimum amount of hot 75% aqueous ethanol.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Dry the crystals under vacuum over a desiccant such as calcium sulfate.[3][4]
-
Characterization by Spectroscopy (General Protocol)
-
Infrared (IR) Spectroscopy:
-
Prepare a sample by mixing a small amount of dry semicarbazide hydrochloride with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquire the IR spectrum using an FTIR spectrometer. Key vibrational bands are expected around 3500 cm⁻¹ and 700 cm⁻¹.[3][4]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve an accurately weighed sample of semicarbazide hydrochloride in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer.[18][19] The resulting spectra can be used to confirm the molecular structure.
-
Semicarbazone Formation from a Ketone (e.g., Acetone)
This protocol demonstrates the primary use of semicarbazide hydrochloride as a derivatizing agent.
-
Materials: Semicarbazide hydrochloride, sodium acetate, acetone, water, ethanol.
-
Procedure:
-
Dissolve 1.0 g of semicarbazide hydrochloride and 1.5 g of sodium acetate in 10 mL of water. The sodium acetate acts as a buffer to neutralize the HCl and free the semicarbazide base.
-
In a separate flask, dissolve 0.5 mL of acetone in 5 mL of ethanol.
-
Add the acetone solution to the semicarbazide solution and stir.
-
If a precipitate does not form immediately, warm the mixture gently for a few minutes and then cool in an ice bath.
-
Collect the crystalline acetone semicarbazone product by vacuum filtration.
-
Wash the crystals with a small amount of cold water and allow them to air dry.
-
The melting point of the derivative can then be determined for identification purposes.
-
Visualization of Core Reaction Workflow
The following diagram illustrates the logical workflow for the acid-catalyzed formation of a semicarbazone from an aldehyde or ketone, a cornerstone reaction for this reagent.
Caption: Workflow for the formation of a semicarbazone derivative.
Biological Activity and Safety Considerations
Biological Activity
Semicarbazide and its derivatives (semicarbazones) have been noted for possessing antiviral, anti-infective, and antineoplastic properties, which are thought to arise from their ability to bind with cellular copper or iron.[14] It is also known as a metabolite of the veterinary drug nitrofurazone.[3][8] Some studies propose that its mechanism of action may involve binding to cytosine residues in RNA and DNA.[3][4]
Safety and Handling
Semicarbazide hydrochloride is toxic if swallowed and causes serious eye damage.[1][7][20] It is also suspected of damaging fertility or the unborn child.[1][7]
-
Personal Protective Equipment (PPE): Always handle with appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side protection, and a lab coat.[1][20][21] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][21]
-
Handling: Avoid dust formation and inhalation.[20] Do not ingest or allow contact with skin and eyes.[1] Wash hands thoroughly after handling.[21]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[20][21] If swallowed, call a poison center or doctor immediately.[20][21] If inhaled, move the person to fresh air.[21]
-
Storage: Store locked up in a designated, secure area.[20]
Semicarbazide hydrochloride is a fundamental reagent with significant utility in both synthetic and analytical chemistry. Its well-characterized properties and predictable reactivity with carbonyls make it an indispensable tool for drug development professionals and researchers. A thorough understanding of its properties, handling requirements, and experimental applications is crucial for its safe and effective use in a laboratory setting.
References
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- 13. maitreechemicals.in [maitreechemicals.in]
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